molecular formula C20H22N6 B6467556 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline CAS No. 2640861-42-1

4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline

Cat. No.: B6467556
CAS No.: 2640861-42-1
M. Wt: 346.4 g/mol
InChI Key: ZBLIONPAJJIUHW-UHFFFAOYSA-N
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Description

4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline: . This compound features a quinazoline core substituted with a piperazine ring and a cyclopenta[d]pyrimidinyl group, making it a subject of interest for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline typically involves multiple steps, starting with the construction of the cyclopenta[d]pyrimidinyl core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Medicine: : It has potential as a therapeutic agent, particularly in the development of new drugs.

  • Industry: : It can be used in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as Ipatasertib and Volasertib . These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-14-23-18-8-4-6-16(18)20(24-14)26-11-9-25(10-12-26)19-15-5-2-3-7-17(15)21-13-22-19/h2-3,5,7,13H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLIONPAJJIUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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